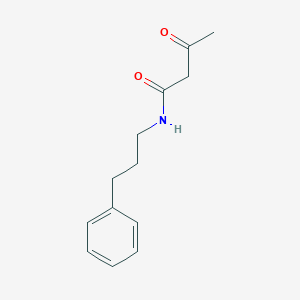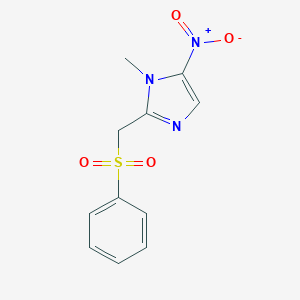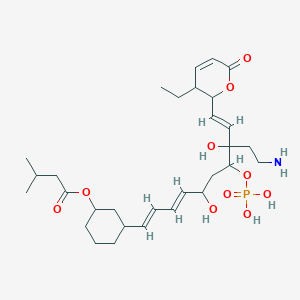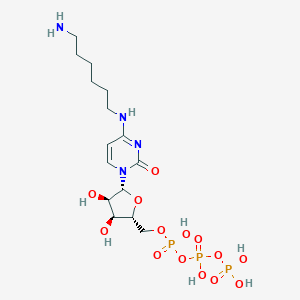![molecular formula C7H6N2O3S B045197 Furo[3,2-c]pyridine-2-sulfonamide CAS No. 117612-42-7](/img/structure/B45197.png)
Furo[3,2-c]pyridine-2-sulfonamide
Übersicht
Beschreibung
Furo[3,2-c]pyridine-2-sulfonamide is a heterocyclic compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. Furo[3,2-c]pyridine-2-sulfonamide has been reported to exhibit promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Wirkmechanismus
The mechanism of action of Furo[3,2-c]pyridine-2-sulfonamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting specific enzymes or signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Furo[3,2-c]pyridine-2-sulfonamide depend on its biological activity. For example, its anti-inflammatory activity may lead to a reduction in pain and swelling, while its anti-cancer activity may lead to the induction of apoptosis in cancer cells. In addition, its anti-microbial activity may lead to the inhibition of bacterial or fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Furo[3,2-c]pyridine-2-sulfonamide in lab experiments is its diverse biological activities. This allows researchers to study its effects on various biological processes, such as inflammation, cancer, and microbial growth. However, one limitation of using this compound is its potential toxicity. Like other sulfonamides, Furo[3,2-c]pyridine-2-sulfonamide may cause adverse effects in vivo, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Furo[3,2-c]pyridine-2-sulfonamide. One direction is the development of more potent and selective analogs of this compound. This may lead to the identification of new therapeutic agents for the treatment of inflammatory diseases, cancer, and infectious diseases. Another direction is the investigation of the molecular mechanisms underlying the biological activities of Furo[3,2-c]pyridine-2-sulfonamide. This may provide insights into new drug targets and signaling pathways. Finally, the use of Furo[3,2-c]pyridine-2-sulfonamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity.
Wissenschaftliche Forschungsanwendungen
Furo[3,2-c]pyridine-2-sulfonamide has been extensively studied for its biological activities. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, Furo[3,2-c]pyridine-2-sulfonamide has been reported to have anti-microbial activity against a wide range of bacteria and fungi.
Eigenschaften
CAS-Nummer |
117612-42-7 |
|---|---|
Produktname |
Furo[3,2-c]pyridine-2-sulfonamide |
Molekularformel |
C7H6N2O3S |
Molekulargewicht |
198.2 g/mol |
IUPAC-Name |
furo[3,2-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H2,8,10,11) |
InChI-Schlüssel |
PYNYTRWSFOCVRT-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1OC(=C2)S(=O)(=O)N |
Kanonische SMILES |
C1=CN=CC2=C1OC(=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)

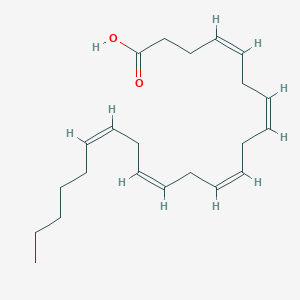
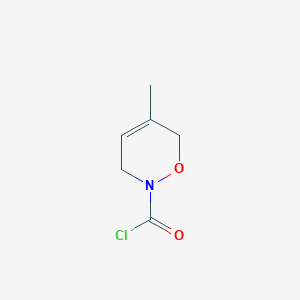
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

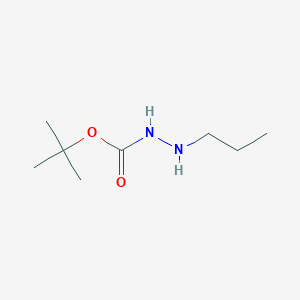

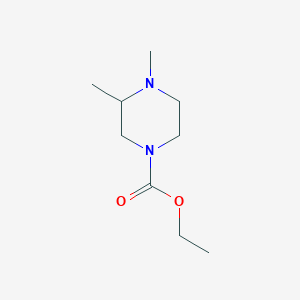
![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)
